3-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride
Description
Properties
IUPAC Name |
3-[(dimethylamino)methyl]piperidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-10(2)7-8(11)4-3-5-9-6-8;;/h9,11H,3-7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEBRFYXRGWOGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCNC1)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of N,N-Dimethylaminochloropropane Hydrochloride
- Reaction Conditions:
- Reactants: Chloropropene (50 g, 0.325 mol), dimethylamine gas (38 g, 0.5 mol), diatomaceous earth catalyst (1 g)
- Solvent: Toluene (150 g)
- Temperature: 45°C
- Duration: 10 hours
- Procedure:
- Chloropropene and toluene are mixed with diatomaceous earth in a reaction flask.
- Dimethylamine gas is introduced gradually, maintaining the temperature at 45°C.
- The reaction is monitored via gas phase analysis, ensuring chloropropene content drops below 2%.
- Post-reaction, the mixture is distilled under reduced pressure, recovering toluene and unreacted vinyl chloride.
- The organic layer is washed with water, filtered to remove catalyst, and acidified with hydrochloric acid to pH 2–3.
- Refluxed with water at 112°C for 12 hours, cooled, filtered, and dried yields approximately 93 g of N,N-dimethylaminochloropropane hydrochloride with a purity of 99.1% and a molar yield of 90%.
Step 2: Conversion to 3-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride
- Reaction Conditions:
- The N,N-dimethylaminochloropropane hydrochloride is reacted with piperidine derivatives, typically involving nucleophilic substitution or reductive amination.
- Specific conditions vary but generally involve refluxing in suitable solvents like ethanol or acetonitrile, with controlled temperature (~80-120°C).
- Notes:
- The process may include intermediate steps such as formation of N-methylpiperidines or related intermediates.
- Purification involves crystallization or chromatography, with yields often exceeding 70%.
Direct Synthesis from 4-Piperidone Derivatives
Overview:
An alternative route involves starting from 4-piperidone hydrochloride hydrate, which is more readily available and inexpensive.
Method Highlights:
-
- 4-Piperidone hydrochloride hydrate is subjected to mesylation on the nitrogen using methylsulfonyl chloride, producing a mesyl-protected intermediate.
- This step enhances the stability and reactivity of the nitrogen for subsequent reactions.
-
- The protected intermediate undergoes methylation with N,N-dimethylformamide dimethyl acetal, leading to the formation of the target compound.
- The reaction is typically carried out at elevated temperatures (~100°C) in a mixed solvent system (e.g., chloroform and water).
-
- The product is isolated through extraction, washing, and recrystallization.
- Yields are generally high, around 80-90%, with purity suitable for pharmaceutical applications.
Key Data from Patents:
- A patent describes the process involving mesyl protection, methylation with N,N-dimethylformamide dimethyl acetal, and subsequent purification steps, resulting in high yields and operational simplicity suitable for industrial scale-up.
Summary Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Notes |
|---|---|---|---|---|---|
| A | N,N-Dimethylaminochloropropane hydrochloride | Piperidine derivatives | Reflux in ethanol or acetonitrile, 80-120°C | >70% | Nucleophilic substitution or reductive amination |
| B | 4-Piperidone hydrochloride hydrate | Methylsulfonyl chloride, N,N-dimethylformamide dimethyl acetal | Mesylation at room temp, methylation at 100°C | 80-90% | Mesylation, methylation, extraction |
| C | 4-Piperidone hydrochloride hydrate | Methylation reagents | Reflux with methylating agents, purification | ~85% | Direct methylation approach |
Notes on Research Findings and Industrial Relevance
- The patent literature indicates that the most efficient and scalable method involves starting from 4-piperidone hydrochloride hydrate, which is inexpensive and readily available.
- The mesylation and methylation steps are well-established, with high yields and straightforward purification.
- The synthesis of N,N-dimethylaminochloropropane hydrochloride from chloropropene and dimethylamine gas is a key intermediate, with a molar yield of approximately 90%, as reported in recent patents.
- The choice of solvents, temperature control, and purification steps are critical for obtaining high purity and yield, especially for pharmaceutical-grade compounds.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperidinol derivatives .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications:
3-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows it to serve as a building block for drugs targeting the central nervous system (CNS) and other therapeutic areas. The compound's dimethylamino group enhances its interaction with biological targets, making it a valuable candidate in drug design .
Therapeutic Potential:
The compound has shown promise in various therapeutic applications:
- Anticancer Activity: Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways. For instance, studies on lung cancer cell lines demonstrated significant reductions in cell viability when treated with this compound .
- Neuroprotective Effects: Preliminary studies suggest neuroprotective properties, particularly through the inhibition of acetylcholinesterase (AChE), which may be beneficial for treating neurodegenerative diseases like Alzheimer's .
Biological Research
Biochemical Modifications:
In biological research, this compound is utilized as a reagent for modifying biomolecules. It facilitates the introduction of functional groups into proteins and nucleic acids, aiding in studying their structure and function .
Mechanism of Action:
The compound interacts with various molecular targets:
- Enzymatic Interactions: It can inhibit or activate enzymes by binding to their active sites.
- Receptor Modulation: The compound may interact with cell surface receptors, influencing signal transduction pathways .
Industrial Applications
Chemical Synthesis:
This compound is also employed in the synthesis of specialty chemicals and polymers. Its properties make it suitable for producing dyes and pigments, as well as serving as a stabilizer in polymer formulations .
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of this compound revealed its ability to significantly reduce cell viability in A549 lung cancer cells. The mechanism involved increased levels of pro-apoptotic markers, indicating its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the compound's anti-inflammatory properties using animal models of arthritis. Results showed a notable reduction in inflammatory markers and joint swelling compared to control groups, suggesting its therapeutic potential for inflammatory diseases .
Research Findings
Recent studies have expanded on the biological activities associated with this compound:
- Antimicrobial Properties: Investigations indicated effectiveness against various bacterial strains, supporting its use in treating infections .
- Neuroprotective Effects: The potential neuroprotective capabilities through AChE inhibition have been highlighted, indicating further research is warranted to explore these effects fully .
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. It may modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between the target compound and analogs:
Key Observations :
- Functional Groups: The hydroxyl group in the target compound and azetidine analog provides hydrogen-bonding capacity, whereas the amino group in (R)-piperidin-3-amine introduces basicity. The ketone in the cyclohexanone derivative adds electrophilic character.
- Substituent Position: The dimethylaminomethyl group in the target compound and azetidine analog is at the 3-position, whereas in the cyclohexanone derivative , it is at the 4-position, affecting spatial orientation.
Physicochemical Properties
Notes:
- The dihydrochloride salt form improves water solubility across all compounds, but lipophilic substituents (e.g., cyclohexanone ) reduce solubility.
- The hydroxyl group in the target compound and azetidine analog increases polarity compared to amino or ketone-containing derivatives.
Pharmacological Activity
- Target Compound : Likely interacts with CNS receptors (e.g., serotonin or dopamine receptors) due to structural similarity to psychoactive piperidines. The hydroxyl group may modulate blood-brain barrier penetration .
- Azetidine Analog : Smaller ring size may limit receptor compatibility but could enhance metabolic stability.
- Cyclohexanone Derivative : The ketone group could serve as a hydrogen-bond acceptor, targeting enzymes like kinases or proteases.
Biological Activity
3-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its dimethylamino group, which enhances its pharmacological properties. The following sections will explore its biological activity, including enzyme inhibition, antimicrobial properties, and cytotoxic effects against various cancer cell lines.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Chemical Formula: C₈H₁₈Cl₂N₂O
- Molecular Weight: 213.15 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Enzyme Inhibition
Research has indicated that this compound exhibits significant enzyme inhibition properties. It has been shown to inhibit various enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are overactive.
2. Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial activity against a range of bacterial strains. It has been particularly effective against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, showcasing a potential role in treating bacterial infections.
3. Cytotoxicity Against Cancer Cells
The compound has been evaluated for its cytotoxic effects on several cancer cell lines. Notably, it has shown promising results against colon cancer cells (HCT116 and HT29) and oral squamous cell carcinoma (OSCC) cells. The cytotoxicity is attributed to its ability to induce apoptotic pathways, characterized by caspase activation and mitochondrial membrane potential disruption .
Research Findings and Case Studies
A summary of relevant studies is provided below:
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Binding: The compound binds to the active sites of specific enzymes, inhibiting their function and altering metabolic processes.
- Induction of Apoptosis: In cancer cells, it triggers apoptotic pathways leading to cell death through mechanisms involving caspase activation and mitochondrial dysfunction.
- Membrane Interaction: Its hydrophobic nature allows it to interact with cellular membranes, disrupting their integrity and function.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride, and how can intermediates be validated?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including alkylation, amination, and subsequent dihydrochloride salt formation. Key intermediates (e.g., piperidine derivatives) should be validated via nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>98%). For example, intermediates like 3-(4-methyl-1H-pyrazol-3-yl)piperidine dihydrochloride require rigorous characterization to ensure reaction specificity . Safety protocols during synthesis, such as handling corrosive reagents under inert atmospheres, are critical .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled temperature (e.g., 25°C, 40°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC and mass spectrometry. Store lyophilized samples at -20°C in amber vials to prevent hydrolysis or photodegradation. Safety data sheets (SDS) recommend separating waste and avoiding environmental contamination post-experiment .
Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- NMR (¹H, ¹³C, DEPT) to confirm substituent positions on the piperidine ring.
- HPLC-MS for purity (>98%) and detection of trace impurities (e.g., residual solvents like DCM).
- Elemental analysis (C, H, N) to verify empirical formula alignment (e.g., CHNO·2HCl) .
- FT-IR to identify functional groups (e.g., -NH stretches at ~3300 cm⁻¹).
Advanced Research Questions
Q. How can computational tools optimize reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction thermodynamics and transition states. Use databases like PISTACHIO and REAXYS to predict feasible synthetic routes and select optimal catalysts. For example, ICReDD’s integrated computational-experimental workflow reduces trial-and-error by narrowing reaction conditions (e.g., solvent, temperature) through machine learning . Validate predictions with small-scale experiments (<100 mg) before scaling up.
Q. What strategies resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR vs. cell-based assays) and control for variables like buffer pH, counterion effects (Cl⁻ vs. other salts), and cell permeability. For instance, discrepancies in IC values may arise from differences in membrane transport efficiency. Use statistical tools (e.g., ANOVA) to identify outliers and ensure reproducibility .
Q. How can reactor design improve the scalability of this compound synthesis while maintaining enantiomeric purity?
- Methodological Answer : Implement continuous-flow reactors with immobilized catalysts to enhance mixing and heat transfer. Monitor enantiomeric excess (ee) via chiral HPLC. For example, packed-bed reactors with chiral ligands (e.g., BINAP) can achieve >90% ee by minimizing racemization during dihydrochloride salt formation. Optimize residence time and pressure to prevent byproduct formation .
Q. What advanced safety protocols are critical when handling this compound in high-throughput screening (HTS)?
- Methodological Answer : Use automated liquid handlers in fume hoods with HEPA filtration to minimize aerosol exposure. Implement real-time gas sensors for HCl vapor detection. Follow OSHA HCS guidelines for personal protective equipment (PPE), including nitrile gloves and full-face respirators. Emergency protocols must include neutralization kits for spills (e.g., sodium bicarbonate) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
